methyl 2-[({3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetyl)amino]benzoate
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Overview
Description
Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is a complex organic compound that features a quinazoline and isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves multiple steps, typically starting with the preparation of the quinazoline and isoquinoline intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
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Step 1: Synthesis of Quinazoline Intermediate
- Reactants: 2-aminobenzoic acid, formamide
- Conditions: Heating at 180°C for 6 hours
- Product: 2,4-dioxoquinazoline
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Step 2: Synthesis of Isoquinoline Intermediate
- Reactants: 2-phenylethylamine, phthalic anhydride
- Conditions: Heating at 200°C for 4 hours
- Product: 1,2,3,4-tetrahydroisoquinoline
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Step 3: Coupling Reaction
- Reactants: 2,4-dioxoquinazoline, 1,2,3,4-tetrahydroisoquinoline, acetic anhydride
- Conditions: Stirring at room temperature for 12 hours
- Product: Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Introduction of alkyl or aryl groups
Scientific Research Applications
Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, which are used as anticancer agents.
Isoquinoline Derivatives: Compounds like papaverine and berberine, which have various pharmacological activities.
Uniqueness
Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is unique due to its combined quinazoline and isoquinoline moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these structures.
Properties
Molecular Formula |
C30H28N4O6 |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
methyl 2-[[2-[3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H28N4O6/c1-40-29(38)22-10-4-6-12-24(22)31-26(35)19-34-25-13-7-5-11-23(25)28(37)33(30(34)39)17-15-27(36)32-16-14-20-8-2-3-9-21(20)18-32/h2-13H,14-19H2,1H3,(H,31,35) |
InChI Key |
RZBFOCFPSZMDRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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